molecular formula C22H23FN2O2 B2967416 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole CAS No. 1797140-14-7

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole

Cat. No.: B2967416
CAS No.: 1797140-14-7
M. Wt: 366.436
InChI Key: SOFSGNDLWXBONN-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a synthetic indole derivative featuring a 6-methoxy-substituted indole core linked via a carboxamide group to a 3-(4-fluorophenyl)azepane moiety. The azepane ring, a seven-membered nitrogen-containing heterocycle, introduces conformational flexibility, while the 4-fluorophenyl group may enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-27-19-10-7-16-12-21(24-20(16)13-19)22(26)25-11-3-2-4-17(14-25)15-5-8-18(23)9-6-15/h5-10,12-13,17,24H,2-4,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSGNDLWXBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursorsThis can be achieved through a series of reactions including nucleophilic substitution, cyclization, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield secondary alcohols or amines .

Scientific Research Applications

2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors in the body, while the azepane ring can modulate the compound’s overall biological activity. These interactions can lead to a range of effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include indole-carboxamide derivatives with variations in substituents and aryl/heterocyclic appendages (Table 1).

Table 1: Structural Comparison of Indole-Carboxamide Derivatives

Compound Name Indole Substituent Aryl/Heterocyclic Group Key Functional Groups
2-[3-(4-Fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole 6-methoxy 3-(4-Fluorophenyl)azepane Carboxamide, azepane, fluorine
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro 4-Benzoylphenyl Carboxamide, benzophenone
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-fluoro 2-(4-Methylbenzoyl)phenyl Carboxamide, methylbenzophenone
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile 3-cyano, 2-methyl 4-Methoxyphenyl Cyano, methoxy

Key Observations :

  • Substituent Position : The 6-methoxy group in the target compound contrasts with the 5-fluoro substituent in analogs from . Methoxy groups are electron-donating, which may increase electron density on the indole ring compared to electron-withdrawing fluoro groups, altering reactivity or intermolecular interactions.
  • Azepane vs. Benzophenone: The azepane moiety introduces greater conformational flexibility compared to rigid benzophenone groups in analogs. This flexibility could enhance solubility but reduce crystallinity .

Physical Properties :

  • Melting Points : Analogs in exhibit melting points between 233–250°C. The target compound’s melting point is expected to fall in this range, though the azepane’s flexibility might lower it slightly.
  • Spectroscopic Data :
    • IR : Carboxamide C=O stretches in analogs appear at ~1666–1670 cm⁻¹ ; similar values are anticipated for the target compound.
    • NMR : The 4-fluorophenyl group would produce a doublet (J ≈ 8–9 Hz) in the aromatic region, while the azepane protons would show complex splitting due to ring flexibility .

Structural Conformation and Crystallography

  • Dihedral Angles: In , dihedral angles between indole and substituent rings range from 58.41° to 80.91°, influenced by substituent bulk and electronic effects.

Biological Activity

The compound 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a notable member of the indole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20FN2O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_2\text{O}_2

This compound features an indole core, which is often associated with various pharmacological properties. The presence of a fluorophenyl group and a methoxy substituent enhances its lipophilicity and potential for biological interactions.

Research indicates that indole derivatives exhibit multiple mechanisms of action, including:

  • Anticancer Activity : Indoles have been shown to induce apoptosis in cancer cells through various pathways, such as the inhibition of anti-apoptotic proteins and activation of caspases . The compound's structure may allow it to interact with key proteins involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, with some studies reporting low minimum inhibitory concentrations (MIC) against resistant bacterial strains . This suggests potential applications in treating infections caused by resistant pathogens.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly through histamine receptor antagonism, which may contribute to neuroprotective effects .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialMIC against MRSA: 0.98 μg/mL
NeuroprotectiveH3 receptor antagonism

Case Studies

Several case studies highlight the efficacy of indole derivatives similar to this compound:

  • Anticancer Study : A study demonstrated that indole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The mechanism involved modulation of apoptotic pathways and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation reported that synthesized indole derivatives showed potent activity against drug-resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
  • Neuropharmacological Assessment : Research indicated that certain indole derivatives could effectively modulate histamine receptors, suggesting their potential use in treating neurological disorders .

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